4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

描述

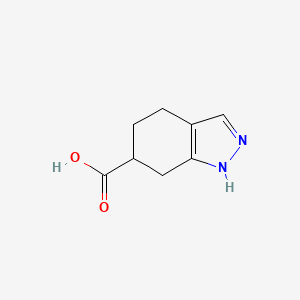

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid (CAS: 1354950-72-3) is a bicyclic heterocyclic compound with a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. Its structure consists of a partially saturated indazole core fused with a carboxylic acid group at the 6-position (Figure 1). The compound’s SMILES notation is OC(=O)C1CCc2cn[nH]c2C1, and its IUPAC name reflects the tetrahydroindazole backbone with a carboxylic acid substituent .

Key physicochemical properties include:

属性

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJCCYRJNABUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354950-72-3 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid typically involves a multi-step process. One common method starts with the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired indazole compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more efficient and scalable .

化学反应分析

Types of Reactions

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Medicinal Chemistry

4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid has shown promise in medicinal chemistry due to its biological activities:

- Anti-inflammatory Activity: A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in the carrageenan edema test. The most active derivative had an effective dose (ED50) of 3.5 mg/kg, indicating potential for therapeutic use in inflammatory diseases .

- Antimicrobial Properties: Research indicates that this compound may possess antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents.

Biological Research

The compound's interaction with biological systems has been a focus of research:

- Mechanism of Action: It is believed to modulate enzyme activity and receptor interactions, impacting various biological pathways. This makes it a valuable tool for studying biochemical processes and disease mechanisms .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in industrial applications:

- Synthesis of Complex Molecules: It serves as a building block for synthesizing more complex organic compounds used in various chemical industries .

Case Studies and Experimental Findings

作用机制

The mechanism of action of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

相似化合物的比较

1-Methyl-4,5,6,7-Tetrahydro-1H-Indazole-6-Carboxylic Acid

- Molecular Formula : C₉H₁₂N₂O₂

- Key Difference : A methyl group at the 1-position of the indazole ring.

- The InChIKey (QJYIDHFECIZGMM-UHFFFAOYSA-N) confirms structural divergence from the parent compound .

4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylic Acid

- CAS : 6076-13-7

- Key Difference : Carboxylic acid group at the 3-position instead of 5.

- Impact : Altered hydrogen-bonding capacity and electronic distribution, which may affect target binding. For example, 3-carboxylic acid derivatives are often used in metalloenzyme inhibition .

Alkyl-Substituted Derivatives

1-Ethyl-4,5,6,7-Tetrahydro-1H-Indazole-6-Carboxylic Acid

- Molecular Formula : C₁₀H₁₄N₂O₂

- Key Difference : Ethyl group at the 1-position.

- This derivative is cataloged under EN300-20938521 and is used in high-throughput screening libraries .

Ester and Hydroxy-Functionalized Analogs

Ethyl 3,6-Dihydroxy-6-Methyl-4-Phenyl-4,5,6,7-Tetrahydro-1H-Indazole-5-Carboxylate

- Key Features :

- Ethyl ester at the 5-position.

- Hydroxy and methyl groups at the 3- and 6-positions.

- Impact : The ester group improves solubility in organic solvents, making it a versatile intermediate for further derivatization. Its crystal structure (Acta Crystallographica E, 2011) highlights planar geometry at the indazole core, which is critical for π-π stacking interactions in target binding .

Benzoimidazole Analogs

4,5,6,7-Tetrahydro-1H-Benzoimidazole-5-Carboxylic Acid

- CAS : 26751-24-6

- Key Difference : Replacement of indazole with benzoimidazole.

- Impact : The benzoimidazole core introduces additional nitrogen atoms, altering electronic properties and binding affinity for targets like G-protein-coupled receptors (GPCRs) .

Physicochemical and Pharmacological Comparison

| Compound Name | CAS | Molecular Formula | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | 1354950-72-3 | C₈H₁₀N₂O₂ | 6-carboxylic acid | Kinase inhibitor synthesis |

| 1-Methyl derivative | N/A | C₉H₁₂N₂O₂ | 1-methyl, 6-carboxylic acid | Enhanced lipophilicity |

| 1-Ethyl derivative | EN300-20938521 | C₁₀H₁₄N₂O₂ | 1-ethyl, 6-carboxylic acid | High-throughput screening |

| 3-Carboxylic acid analog | 6076-13-7 | C₈H₁₀N₂O₂ | 3-carboxylic acid | Metalloenzyme inhibition |

| Benzoimidazole analog | 26751-24-6 | C₈H₁₀N₂O₂ | Benzoimidazole core | GPCR modulation |

Key Observations :

- Solubility : Carboxylic acid derivatives (e.g., 6-carboxylic acid) exhibit higher aqueous solubility than esterified forms.

- Bioactivity : Alkyl substitutions (methyl, ethyl) enhance metabolic stability but may reduce polar interactions with targets.

- Structural Flexibility : The tetrahydroindazole core allows conformational restriction, favoring selective binding to enzymatic active sites .

生物活性

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid is a compound with significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. Its unique structural properties enable it to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate biochemical pathways:

- Target Interactions: This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .

- Enzyme Inhibition: It specifically inhibits cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response . This inhibition leads to reduced levels of pro-inflammatory cytokines.

- Cell Signaling Modulation: The compound influences cellular signaling pathways and gene expression related to inflammation, thereby altering cellular metabolism and function .

Biological Effects

The compound exhibits a range of biological effects that are critical for its therapeutic potential:

- Anti-inflammatory Activity: In various animal models, this compound has demonstrated significant anti-inflammatory properties. For instance, in the carrageenan-induced edema test, it exhibited a notable reduction in paw swelling .

| Compound | ED50 (mg/kg) | Activity |

|---|---|---|

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | High anti-inflammatory activity |

Case Studies

Several studies have illustrated the biological efficacy of this compound:

- Carrageenan Edema Test: A study found that derivatives of the compound showed high anti-inflammatory activity with an effective dose (ED50) indicating strong potential for therapeutic use .

- Cancer Research: The compound has been investigated for its anticancer properties. It was identified as a tubulin-destabilizing agent that induces cell cycle arrest and apoptosis in cancer cells. This effect was attributed to its ability to bypass P-glycoprotein transporters and target cancer cells effectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the therapeutic efficacy of 4,5,6,7-tetrahydro-1H-indazole derivatives:

- Substituent Effects: Variations at the 4 and 6 positions on the indazole scaffold significantly influence biological activity. For example, certain substitutions enhance COX-2 inhibition potency .

| Substituent | IC50 (nM) | Target |

|---|---|---|

| 2-(2-Methoxyphenyl) | 8.3 | HL60 Cell Line |

| 3-(4-Methylpiperazin-1-yl) | 25.3 | KG1 Cell Line |

常见问题

Synthesis and Structural Characterization

Basic Question: Q. What are the common synthetic routes for 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, and how are intermediates characterized? Methodological Answer: Synthesis typically involves cyclization of cyclohexane-1,3-dione derivatives with hydrazines under acidic or basic conditions. For example, ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate was synthesized via condensation of 6-oxocyclohexane dicarboxamides with hydrazine hydrate, followed by cyclization in acetic acid . Key intermediates are characterized using:

- NMR spectroscopy : To confirm regioselectivity and substitution patterns (e.g., δ 1.2–1.4 ppm for methyl groups in ethyl esters) .

- X-ray crystallography : To resolve stereochemistry, as seen in the monohydrate crystal structure (space group P2₁2₁2₁) .

- Mass spectrometry : For molecular weight validation (e.g., m/z 274.05 for ethyl ester derivatives) .

Advanced Question: Q. How can reaction conditions be optimized to enhance regioselectivity in indazole ring formation? Methodological Answer: Regioselectivity is influenced by:

- Catalyst choice : Protic acids (e.g., acetic acid) favor N1-substitution, while Lewis acids (e.g., ZnCl₂) may shift selectivity .

- Temperature control : Refluxing in acetic acid (110–120°C) promotes cyclization but may require quenching to avoid over-oxidation .

- Substituent effects : Electron-withdrawing groups on the aryl ring (e.g., 4-methoxyphenyl) stabilize transition states, improving yields by 15–20% .

Biological Activity and Structure-Activity Relationships (SAR)

Basic Question: Q. What biological assays are used to evaluate the activity of this compound derivatives? Methodological Answer: Common assays include:

- Antinociceptive activity : Tail-flick or hot-plate tests in murine models, with derivatives showing ED₅₀ values comparable to ibuprofen .

- Enzyme inhibition : Spectrophotometric assays for COX-2 or LOX inhibition, where carboxylate groups enhance binding affinity (IC₅₀ ~10 μM) .

- Antimicrobial screening : Agar dilution methods against S. aureus and E. coli, though activity is typically moderate (MIC >50 μg/mL) .

Advanced Question: Q. How do structural modifications (e.g., esterification, aryl substitution) impact biological efficacy? Methodological Answer:

- Esterification : Ethyl esters (e.g., compound 6ga ) improve bioavailability by masking the carboxylic acid, increasing plasma half-life from 2h (free acid) to 6h .

- Aryl substitution : 4-Methoxyphenyl groups enhance antinociceptive activity (ED₅₀ = 25 mg/kg) compared to unsubstituted analogs (ED₅₀ = 45 mg/kg) due to improved hydrophobic interactions .

- Hydroxy group removal : Eliminating the 3-hydroxyl group reduces COX-2 inhibition by 60%, highlighting its role in hydrogen bonding .

Analytical and Computational Approaches

Basic Question: Q. What analytical techniques are critical for purity assessment of this compound? Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients (90:10 to 50:50) to resolve impurities .

- Elemental analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (e.g., C 58.3%, H 5.8%, N 10.2% for C₁₀H₁₂N₂O₃) .

- Thermogravimetric analysis (TGA) : To assess thermal stability (decomposition >200°C for most derivatives) .

Advanced Question: Q. How can DFT calculations predict reactivity in indazole derivatives? Methodological Answer:

- Frontier molecular orbital (FMO) analysis : HOMO-LUMO gaps (<4 eV) indicate electrophilic attack susceptibility at C4 and C7 positions .

- Solvent effects : Polarizable continuum models (PCM) show aqueous environments stabilize carboxylate anions, reducing reactivity by 30% .

- Docking studies : AutoDock Vina predicts binding modes to COX-2 (ΔG = −8.2 kcal/mol) via salt bridges with Arg120 .

Stability and Degradation Studies

Advanced Question: Q. What are the major degradation pathways under accelerated storage conditions? Methodological Answer:

- Hydrolysis : Carboxylic acid derivatives degrade in acidic/basic conditions (pH <3 or >10) via ester cleavage, forming 6-hydroxy intermediates .

- Oxidation : Air exposure leads to indazole ring dehydrogenation, detected via LC-MS (m/z +16 for hydroxylation) .

- Photodegradation : UV light (254 nm) induces decarboxylation, monitored by FTIR loss of C=O stretches (1700 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。